An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid
An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides insights into its synthesis and analysis, and explores its biological significance.
Core Properties and Identification
1,3-Benzodioxole-4-carboxylic acid, also known as 2,3-methylenedioxybenzoic acid, is a solid, crystalline compound. Its unique structure, featuring a benzodioxole ring system, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 1,3-Benzodioxole-4-carboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 5768-39-8 | [1][2] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Melting Point | 224 °C | [1] |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [2] |
| InChI Key | DBUAYOWCIUQXQW-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cccc2OCOc12 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 1,3-Benzodioxole-4-carboxylic acid.
General Experimental Protocol for Synthesis (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).
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Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the hydroxyl groups.
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Addition of Methylene Source: Slowly add a dihalomethane, such as dichloromethane or dibromomethane, to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol for Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the purified 1,3-Benzodioxole-4-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The characteristic peaks for the aromatic protons, the methylene protons of the dioxole ring, and the carboxylic acid proton should be observed. The carboxyl carbon typically appears in the downfield region of the ¹³C NMR spectrum (around 165-185 ppm).[3]
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Infrared (IR) Spectroscopy:
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Prepare a sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Key characteristic peaks to identify include a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the dioxole ring.[3]
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Biological Significance and Applications in Drug Discovery
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including their use as anticancer agents and their role in modulating enzyme activity.
While the specific biological activities of 1,3-Benzodioxole-4-carboxylic acid are not extensively documented, related compounds have shown significant biological effects. For instance, a series of N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent agonists of the auxin receptor TIR1, promoting root growth.[5][6] This highlights the potential for the 1,3-benzodioxole scaffold in the development of new plant growth regulators.
Furthermore, derivatives of 1,3-benzodioxole have been utilized as precursors in the synthesis of siderophore vectors for "Trojan horse" strategies to deliver antibiotics into bacteria.[1] This approach leverages the bacterial iron uptake systems to transport drug conjugates across the cell membrane.
Signaling Pathway: The Auxin Response
Given the documented activity of 1,3-benzodioxole derivatives as auxin receptor agonists, understanding the auxin signaling pathway is crucial for researchers in this field. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
